4-chloro-N-(4-(3-oxo-3-((pyridin-4-ylmethyl)amino)propyl)thiazol-2-yl)benzamide
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Description
Molecular Structure Analysis
The molecular structure of this compound is complex, involving several functional groups. It includes a pyridine ring, a thiazole ring, an amide group, and a chlorobenzene group . The exact arrangement of these groups in the molecule would determine its physical and chemical properties.Scientific Research Applications
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitors
Research by Borzilleri et al. (2006) identified substituted benzamides as potent and selective inhibitors of VEGFR-2 kinase activity, demonstrating their potential in cancer therapy through inhibition of angiogenesis. These compounds showed excellent kinase selectivity, favorable pharmacokinetic properties, and significant in vivo efficacy in tumor models, indicating their potential for development as cancer therapeutics (Borzilleri et al., 2006).
Luminescent Materials
Srivastava et al. (2017) explored pyridyl substituted benzamides for their aggregation-enhanced emission (AEE) properties and multi-stimuli-responsive behavior. These compounds exhibited luminescence in both solution and solid state, showing potential for applications in optical materials and sensing technologies (Srivastava et al., 2017).
Anticancer Activity
Vellaiswamy and Ramaswamy (2017) synthesized Co(II) complexes with thiazolyl benzamide derivatives, demonstrating fluorescence properties and in vitro anticancer activity against human breast cancer cell lines. Such compounds are of interest for their potential use in cancer treatment and diagnostic imaging (Vellaiswamy & Ramaswamy, 2017).
RET Kinase Inhibitors for Cancer Therapy
Han et al. (2016) reported on benzamides as novel RET kinase inhibitors, highlighting their efficacy in inhibiting RET-driven cell proliferation. This research underscores the potential of such compounds in targeted cancer therapy, especially for cancers driven by RET mutations (Han et al., 2016).
Properties
IUPAC Name |
4-chloro-N-[4-[3-oxo-3-(pyridin-4-ylmethylamino)propyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S/c20-15-3-1-14(2-4-15)18(26)24-19-23-16(12-27-19)5-6-17(25)22-11-13-7-9-21-10-8-13/h1-4,7-10,12H,5-6,11H2,(H,22,25)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHDDNJETHUGEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=CS2)CCC(=O)NCC3=CC=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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